molecular formula C22H27NO3S B2478353 (4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1448072-56-7

(4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2478353
CAS RN: 1448072-56-7
M. Wt: 385.52
InChI Key: AKOQMACZYKVJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Organic Synthesis Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) Nitrone Equivalents

One significant application involves tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Antimicrobial Activity

Synthesis and Evaluation of Antimicrobial Compounds

A study focused on synthesizing new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, characterized by their in vitro antibacterial and antifungal activities. Notably, compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting the potential of derivatives of (4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Thermal and Optical Properties

Another application involves the detailed structural and theoretical analysis of a derivative, highlighting its synthesis, thermal, optical properties, and the structural confirmation via single crystal X-ray diffraction. This research provides insight into the compound's stability and potential applications in material science (Karthik et al., 2021).

Synthesis Efficiency

One-Pot Synthesis Methodology

Research also encompasses the development of efficient synthesis methods, such as the one-pot synthesis of pyrrole derivatives from acetophenone and trimethylacetaldehyde. This method highlights the compound's role in facilitating economical and high-yield production of significant organic compounds (Kaur & Kumar, 2018).

Mechanism of Action

Target of Action

The primary targets of (4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone are currently unknown. This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes

Mode of Action

It’s known that phenylalanine derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As a derivative of phenylalanine, it might be involved in the metabolic pathways of phenylalanine and its related compounds

Pharmacokinetics

Its molecular weight is 335.483 Da , which is within the range that allows for good bioavailability.

Result of Action

As a phenylalanine derivative, it may have potential ergogenic effects, influencing physical, mental, and physiological activities . More research is needed to confirm these effects and understand the compound’s specific actions at the molecular and cellular levels.

properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-22(2,3)18-11-9-17(10-12-18)21(24)23-15-13-20(14-16-23)27(25,26)19-7-5-4-6-8-19/h4-12,20H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOQMACZYKVJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.